![molecular formula C20H17N3O4S2 B2682082 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-49-3](/img/structure/B2682082.png)
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound typically involves a multi-step process, often starting from readily available precursors such as 4-nitrobenzaldehyde and thiourea. The reaction conditions can vary, but common methods include microwave-assisted synthesis and conventional heating techniques. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the target compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.5 |
This compound | HepG2 | 18.3 |
This compound | SGC-7901 | 30.0 |
These results suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively.
Antiviral Activity
The compound has also been evaluated for antiviral activity against HIV-1. In vitro studies reveal that certain thienopyrimidine derivatives can inhibit viral replication in H9 cells with varying degrees of potency. For example:
Compound | H9 Cells IC50 (µM) | MT4 Cells IC50 (µM) |
---|---|---|
5a | >100 | >100 |
5c | 5.5 | 52.0 |
5e | 21.5 | 39 |
These findings indicate that modifications to the thienopyrimidine scaffold can enhance antiviral efficacy while maintaining low toxicity levels.
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is closely related to their structural features. Key factors influencing activity include:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups (like nitro groups) tends to enhance biological activity.
- Thioether linkages : These groups have been shown to play a crucial role in increasing cytotoxicity against cancer cells.
- Dihydrothieno moiety : This structural component contributes to the overall stability and reactivity of the compounds.
Case Studies
- Anticancer Studies : A study reported that a series of thienopyrimidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology.
- Antiviral Research : Another investigation into the antiviral properties of related compounds demonstrated significant inhibition of HIV replication in vitro, highlighting the potential for developing new antiviral agents based on this scaffold.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-27-16-8-6-14(7-9-16)22-19(24)18-17(10-11-28-18)21-20(22)29-12-13-2-4-15(5-3-13)23(25)26/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRCCYQTHSIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.